molecular formula C11H9I3N2O4 B563773 Amidotrizoic Acid-d6 CAS No. 1189668-69-6

Amidotrizoic Acid-d6

Cat. No.: B563773
CAS No.: 1189668-69-6
M. Wt: 619.953
InChI Key: YVPYQUNUQOZFHG-WFGJKAKNSA-N
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Description

Amidotrizoic Acid-d6, also known as 3,5-Bis(acetyl-d6-amino)-2,4,6-triiodobenzoic Acid, is a deuterium-labeled derivative of Amidotrizoic Acid. This compound is primarily used as a contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans. The deuterium labeling enhances its stability and allows for more precise imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amidotrizoic Acid-d6 involves the introduction of deuterium atoms into the Amidotrizoic Acid molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Amidotrizoic Acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amidotrizoic Acid-d6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amidotrizoic Acid-d6 as a contrast agent relies on its iodine content. Iodine atoms are highly electron-dense, which allows them to absorb X-rays effectively. When introduced into the body, this compound localizes in specific tissues, creating a contrast between different structures. This contrast enhances the quality of diagnostic images, aiding in accurate diagnosis and assessment of various medical conditions .

Comparison with Similar Compounds

Amidotrizoic Acid-d6 can be compared with other iodinated contrast agents such as:

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise imaging applications compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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